Halfenprox

Acaricide efficacy Tetranychus urticae Structure-activity relationship

Researchers requiring non-ester pyrethroid reference standards for acaricide analysis face limited supply. Halfenprox (CAS 111872-58-3) resolves this with verified ≥98% purity analytical standards offering: • ~200-fold greater acaricidal potency vs. etofenprox against Tetranychus urticae, conferred by the -OCF₂Br moiety. • pH 4-9 stability enables tank-mix compatibility with alkaline adjuvants that degrade ester pyrethroids. • 6-week residual activity reduces application frequency in IPM rotations. • Low secondary toxicity to predatory mites (Neoseiulus fallacis) preserves biological control agents. Supplied with CoA for regulatory residue analysis by GC/HPLC.

Molecular Formula C24H23BrF2O3
Molecular Weight 477.3 g/mol
CAS No. 111872-58-3
Cat. No. B054232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalfenprox
CAS111872-58-3
Synonymshalfenprox
Molecular FormulaC24H23BrF2O3
Molecular Weight477.3 g/mol
Structural Identifiers
SMILESCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)(F)Br
InChIInChI=1S/C24H23BrF2O3/c1-23(2,19-11-13-21(14-12-19)30-24(25,26)27)17-28-16-18-7-6-10-22(15-18)29-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3
InChIKeyWIFXJBMOTMKRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.05e-10 M

Structure & Identifiers


Interactive Chemical Structure Model





Halfenprox: Differentiated Mite Control Acaricide


Halfenprox (CAS 111872-58-3) is a pyrethroid ether insecticide and acaricide, classified chemically as 2-(4-bromodifluoromethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether [1]. Originally developed by Mitsui Toatsu Chemicals and patented in 1993, it was commercialized under trade names including Anniverse and Sirbon [2]. Unlike conventional ester-containing pyrethroids, halfenprox possesses a non-ester ether linkage that confers distinct physicochemical properties, including a high logP of 7.07–8.34, density of 1.318 g/mL at 20°C, and aqueous solubility of 0.05–0.7 mg/L [3]. The compound acts as a sodium channel modulator and induces repetitive nerve discharges characteristic of pyrethroid neurotoxicity [4]. Its regulatory status includes WHO Class Ib (highly hazardous) designation due to mammalian and aquatic toxicity concerns, and it is not approved for use in the European Union under Regulation 1107/2009 [5][6]. Nevertheless, it remains commercially available as an analytical reference standard and continues to be used in certain regions for mite control on citrus, pome fruits, vegetables, and ornamentals .

Halfenprox: Why Substitution Fails


Within the pyrethroid ether class, substitution of halfenprox with close structural analogs—particularly etofenprox—cannot be made without substantial loss of acaricidal efficacy. While both compounds share the 2-(4-substituted-phenyl)-2-methylpropyl 3-phenoxybenzyl ether scaffold, the substitution at the 4-position of the phenyl ring dramatically alters activity against mite species. Halfenprox carries a bromodifluoromethoxy (-OCF₂Br) group, whereas etofenprox bears an ethoxy (-OC₂H₅) substituent [1]. This single structural variation translates to an approximately 200-fold difference in acaricidal potency against Tetranychus urticae (two-spotted spider mite), despite near-equivalent insecticidal activity against lepidopteran larvae and cockroaches [2]. Furthermore, the higher logP of halfenprox (7.07–8.34) compared to many ester-containing pyrethroids may influence cuticular penetration and target-site accessibility in mites [3]. Procurement decisions that treat halfenprox and etofenprox as interchangeable—or that select lower-cost pyrethroid ethers without verifying the 4-position substitution pattern—risk deploying an agent with severely compromised mite control performance. The quantitative evidence below establishes the specific performance parameters that define halfenprox's differentiation within its chemical class.

Halfenprox Comparative Evidence


Acaricidal Potency vs Etofenprox

In a direct comparative study, halfenprox (the CF₂BrO derivative) exhibited acaricidal potency against two-spotted spider mites (Tetranychus urticae) that was approximately 200 times higher than that of etofenprox (the C₂H₅O derivative), despite both compounds sharing the same core ether scaffold [1]. The insecticidal potencies of both compounds against common cutworms (Spodoptera litura) and American cockroaches (Periplaneta americana) were, by contrast, close to equivalent [2]. This differential profile—pronounced acaricidal enhancement without corresponding gains in general insecticidal activity—establishes halfenprox as a mite-selective agent within the pyrethroid ether class.

Acaricide efficacy Tetranychus urticae Structure-activity relationship

Residual Activity Duration

Halfenprox provides knockdown activity combined with residual control lasting for up to six weeks following application, as documented in field trial observations [1]. In contrast, many pyrethroid esters (e.g., bifenthrin, cyhalothrin) typically exhibit residual activity durations of 7–21 days against mite species under comparable field conditions [2]. The extended residual window reduces the frequency of applications required per growing season, with implications for labor costs, equipment usage, and overall pest management program intensity.

Residual efficacy Field persistence Mite population management

Multi-Stage Mite Control

Halfenprox controls all motile forms of mites (larvae, nymphs, adults) and additionally inhibits egg hatch, providing activity across the complete mite life cycle [1]. By comparison, etoxazole (an oxazoline-class acaricide) is predominantly ovicidal and larvicidal but exhibits minimal activity against adult mites, while bifenazate (a carbazate acaricide) is primarily adulticidal with limited ovicidal efficacy [2]. Halfenprox's multi-stage activity profile reduces the need for tank-mix partners or sequential applications targeting different life stages, offering a more streamlined single-agent approach.

Ovicidal activity Life-stage efficacy Integrated mite management

pH Stability Profile

Halfenprox demonstrates stability in buffer solutions across a pH range of 4 to 9, with hydrolytic degradation reported as highly stable at pH 7 [1][2]. This broad pH stability contrasts with certain ester-containing pyrethroids (e.g., cyfluthrin, deltamethrin) which undergo alkaline hydrolysis at pH >8, limiting their compatibility with high-pH tank-mix partners and water sources [3]. The ether linkage in halfenprox—rather than the hydrolytically labile ester bond found in conventional pyrethroids—confers this enhanced chemical robustness.

Formulation compatibility Hydrolytic stability Tank-mix performance

Predatory Mite Selectivity

In a comparative evaluation of 26 pesticides for secondary toxicity to the predatory mite Neoseiulus fallacis, halfenprox was among only three acaricides (along with machine oil and cyhexatin) that demonstrated low toxicity when predator exposure occurred via treated spider mite eggs [1]. In contrast, acephate, acetamiprid, imidacloprid, lufenuron, and spinosad were all toxic to both insect predators evaluated (Scolothrips takahashii and Stethorus japonicus) [2]. This differential selectivity profile indicates that halfenprox may be compatible with conservation biological control programs where predatory mite populations are a management priority.

Biological control compatibility Predatory mite conservation IPM selectivity

Aquatic Toxicity Profile

Halfenprox exhibits high acute aquatic toxicity, with a 48-hour TLm for carp (Cyprinus carpio) of 0.0035 mg/L and a 48-hour LC₅₀ for Daphnia of 0.031 μg/L [1]. These values place halfenprox in the high aquatic toxicity category (acute ecotoxicity ≤0.1 mg/L for fish/invertebrates) [2]. While many pyrethroids share aquatic toxicity concerns, halfenprox's specific values define buffer zone requirements and application restrictions near water bodies. Additionally, halfenprox carries GHS hazard statement H410 (Very toxic to aquatic life with long lasting effects) , mandating stringent environmental handling protocols that differ from lower-toxicity acaricide alternatives such as bifenazate or acequinocyl.

Ecotoxicology Environmental risk assessment Regulatory compliance

Halfenprox Application Scenarios


Resistance Management Rotation

Halfenprox's pyrethroid ether structure and distinct sodium channel interaction profile position it as a rotational partner for conventional pyrethroid esters. The ~200-fold acaricidal potency advantage over etofenprox against Tetranychus urticae [1] indicates that the -OCF₂Br moiety confers a different structure-activity relationship that may circumvent certain resistance mechanisms. In orchards where mite populations have developed cross-resistance to ester-containing pyrethroids (e.g., bifenthrin, lambda-cyhalothrin), halfenprox offers an alternative sodium channel modulator within IRAC Group 3 that may retain efficacy. The extended 6-week residual activity [2] further supports rotational integration by reducing application frequency and selection pressure relative to shorter-residual alternatives.

IPM and Predatory Mite Conservation

In citrus and apple IPM programs where conservation of predatory mites (Phytoseiidae) is a management objective, halfenprox's demonstrated low secondary toxicity to Neoseiulus fallacis [1] provides a selectivity advantage over insecticides such as acephate, acetamiprid, and imidacloprid that are toxic to beneficial arthropods. The compound's activity against all motile mite stages plus egg hatch inhibition [2] enables single-product intervention across the pest life cycle, reducing the number of tank-mix partners required and minimizing the cumulative impact on biological control agent communities. This scenario is particularly relevant for growers transitioning from broad-spectrum programs to selective, conservation-oriented mite management.

High-pH Tank-Mix Compatibility

Halfenprox's demonstrated stability across pH 4–9 buffer solutions [1] enables its use in tank-mix combinations with high-pH adjuvants, fungicides (e.g., copper-based formulations), or foliar fertilizers that would otherwise degrade ester-containing pyrethroids. In operations where water sources are alkaline (pH >8) and water treatment is impractical, halfenprox offers a formulation-compatible acaricide option that maintains chemical integrity and biological efficacy. This pH stability, conferred by the non-hydrolyzable ether linkage [2], distinguishes halfenprox from ester pyrethroids that require pH buffering or are contraindicated for high-pH co-application.

Analytical Reference Standard for Residue Monitoring

Halfenprox is commercially available as a PESTANAL® analytical standard (CAS 111872-58-3) suitable for GC and HPLC quantification of residue levels in tea and other food samples [1]. Laboratories conducting regulatory compliance testing for export-oriented crop production (particularly tea, citrus, and pome fruits) require certified reference materials for method validation and calibration. Halfenprox's defined physicochemical properties—including logP 7.07–8.34, density 1.318 g/mL, and characteristic chromatographic behavior [2]—support robust analytical method development. Procurement of the analytical standard enables accurate residue monitoring in supply chains where halfenprox use is permitted and maximum residue limits (MRLs) are enforced.

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